molecular formula C11H10BrNO3 B14076291 Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate

Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate

Cat. No.: B14076291
M. Wt: 284.11 g/mol
InChI Key: GGZCPHCAGLMYAN-UHFFFAOYSA-N
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Description

Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 7th position of the benzoxazole ring and an ethyl ester group attached to the 2nd position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate typically involves the reaction of 7-bromo-2-aminophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate can be compared with other benzoxazole derivatives, such as:

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 2-(7-bromo-1,3-benzoxazol-2-yl)acetate

InChI

InChI=1S/C11H10BrNO3/c1-2-15-10(14)6-9-13-8-5-3-4-7(12)11(8)16-9/h3-5H,2,6H2,1H3

InChI Key

GGZCPHCAGLMYAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(O1)C(=CC=C2)Br

Origin of Product

United States

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